Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate

Description

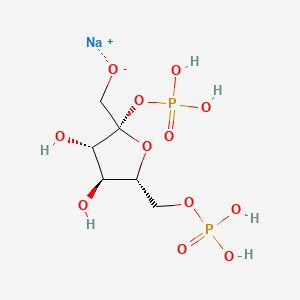

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a sodium salt of a highly phosphorylated tetrahydrofuran derivative. Its structure comprises a central tetrahydrofuran ring with stereospecific hydroxyl groups at positions 3 and 4, a phosphonooxy group at position 2, and a phosphonooxymethyl substituent at position 5 (Figure 1). The sodium counterion enhances solubility in aqueous environments, making it relevant for biochemical and pharmaceutical applications, particularly as a nucleotide analog or enzyme substrate .

Propriétés

IUPAC Name |

sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,8-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q-1;+1/t3-,4-,5+,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGLXYBMOWLLDI-QAYODLCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl and phosphonooxy groups through selective phosphorylation and hydroxylation reactions. Common reagents used in these steps include phosphoryl chloride, sodium hydroxide, and various organic solvents to facilitate the reactions under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.

Substitution: Phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the treatment of metabolic disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate involves its interaction with specific molecular targets and pathways. The compound’s phosphonooxy groups can mimic phosphate groups in biological systems, allowing it to participate in phosphorylation reactions and influence enzyme activity. This can affect various cellular processes, including signal transduction, energy metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Target Compound: Two phosphonooxy groups (at C2 and C5-methyl). Sodium counterion. Stereochemistry: 2S,3S,4S,5R.

- Analog 1: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4) Purine base (adenine) at C3. Hydroxyl groups at C3 and C4. No phosphate groups; molecular weight 252.23 g/mol .

Analog 2 : Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl diphosphate (CAS 71672-86-1)

- Analog 3: [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 34983-48-7) Methylsulfanyl-modified purine at C5. Mixed phosphate/phosphono groups; molecular formula C11H17N5O10P2S .

Table 1: Structural Comparison

Physicochemical Properties

- Solubility: The sodium counterion in the target compound and Analog 2 enhances aqueous solubility compared to non-ionic analogs like Analog 1 .

- Stability: Phosphorylated compounds are prone to hydrolysis under acidic or enzymatic conditions. Analog 2’s diphosphate group may confer greater metabolic stability compared to monophosphate derivatives .

Activité Biologique

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biological activity. This compound belongs to a class of phosphonated sugars which have garnered attention for their potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate can be represented as follows:

This compound features multiple hydroxyl groups and phosphonates, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

| Stability | Sensitive to moisture |

The biological activity of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate primarily involves its role as a phosphonate donor. Phosphonates are known to mimic natural phosphate groups in biological systems, facilitating various biochemical pathways.

- Antiviral Activity : Research indicates that phosphonated compounds exhibit antiviral properties by inhibiting viral replication. A study demonstrated that similar phosphonated sugars could interfere with viral glycoprotein synthesis, thereby reducing viral load in infected cells .

- Enzyme Inhibition : Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes such as DNA replication and repair .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a modulator of phosphoinositide metabolism. This action could lead to altered cellular responses to growth factors and hormones .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate was assessed against the influenza virus. The results indicated that treatment with the compound significantly reduced viral titers in infected cell cultures compared to untreated controls.

Case Study 2: Enzyme Interaction

A kinetic study involving sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate revealed its potential as an inhibitor of ribonucleotide reductase. The inhibition was characterized by a decrease in enzyme activity by 70% at concentrations above 100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.